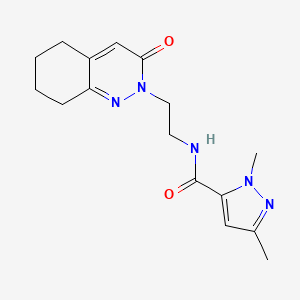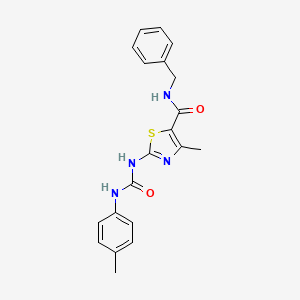
N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its complex structure, which includes a benzyl group, a methyl group, a p-tolyl group, and a urea derivative.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Urea Derivative Formation: The urea derivative is formed by reacting the thiazole intermediate with p-tolyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the urea derivative, potentially converting it to amines.
Substitution: The benzyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly for its antimicrobial and anti-inflammatory properties.
- Studied for its ability to inhibit specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea derivative may form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The compound’s overall structure allows it to fit into specific binding sites, disrupting normal biological processes.
相似化合物的比较
4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide: Lacks the benzyl group but shares similar reactivity.
N-benzyl-4-methylthiazole-5-carboxamide: Lacks the urea derivative but retains the benzyl and thiazole components.
Uniqueness:
- The presence of both the benzyl group and the urea derivative in N-benzyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide provides unique reactivity and binding properties.
- The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
N-benzyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-10-16(11-9-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVFCYSCQHTIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)
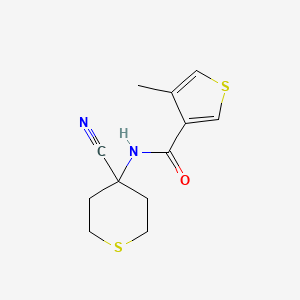
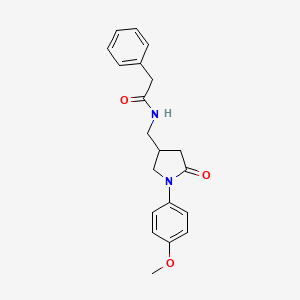
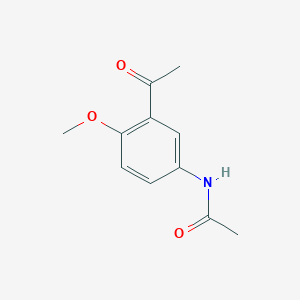
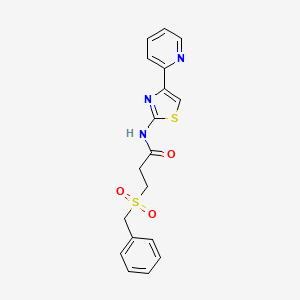
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)
![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655034.png)
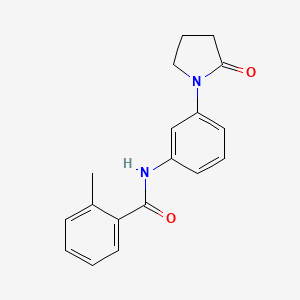
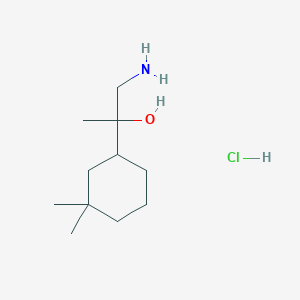
![rac-(1R,3R,5R)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octane-3-carboxylicacid,exo](/img/structure/B2655037.png)
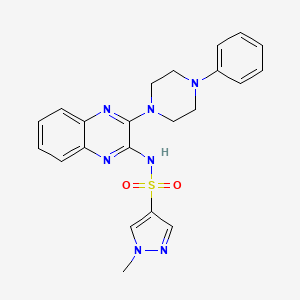
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)
